1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol
Overview
Description
1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol is an organic compound that features both bromophenoxy and phenylimidazolyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Imidazole Ring Formation: The phenylimidazole moiety can be synthesized by reacting a phenyl-substituted amine with glyoxal and ammonium acetate.
Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the phenylimidazole under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azide substitution, or Grignard reagents for carbon-carbon bond formation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving bromophenoxy and imidazole groups.
Medicine: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenoxy group could be involved in binding interactions, while the imidazole ring might participate in electron transfer or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methoxyphenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol: Similar structure but with a methoxy group instead of bromine.
1-(4-Nitrophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-Bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol can impart unique reactivity and biological activity compared to its analogs. Bromine atoms are often involved in halogen bonding, which can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(4-phenylimidazol-1-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-6-8-17(9-7-15)23-12-16(22)10-21-11-18(20-13-21)14-4-2-1-3-5-14/h1-9,11,13,16,22H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGUMFVLYDQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(COC3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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